![molecular formula C7H15Cl2N3O B1439733 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride CAS No. 1185302-33-3](/img/structure/B1439733.png)
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and ethanolamine under controlled conditions . The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield . Safety measures are crucial during production to handle the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
The compound has been identified as a potential precursor for developing AMPK (AMP-activated protein kinase) inhibitors, which are crucial in cancer therapy. AMPK plays a significant role in cellular energy homeostasis, and its inhibition can lead to apoptosis in cancer cells. Research indicates that derivatives of this compound can be synthesized to enhance the efficacy of anticancer drugs by targeting metabolic pathways specific to cancer cells .
Neuroprotective Effects
Studies have shown that compounds similar to 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride exhibit neuroprotective properties. They may help in conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Biochemistry
Proteomics Research
This compound is utilized in proteomics as a biochemical reagent for various applications, including protein labeling and cross-linking studies. Its ability to form stable complexes with proteins makes it valuable for studying protein interactions and functions within cellular environments .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Its mechanism involves disrupting microbial cell membranes, which is critical for treating infections caused by resistant strains of bacteria .
Material Science
Polymer Chemistry
In material science, this compound can serve as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices enhances mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function . Molecular docking studies have shown that it can bind to active sites of enzymes, affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1-methylpyrazol-4-yl)ethanamine dihydrochloride
Uniqueness
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields .
Biological Activity
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride, a compound with the molecular formula C7H15Cl2N3O and a molecular weight of 228.12 g/mol, is part of the bioactive small molecules family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.
- Molecular Formula : C7H15Cl2N3O
- Molecular Weight : 228.12 g/mol
- CAS Number : 1185302-33-3
The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways. Research indicates that it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in numerous physiological processes and diseases.
Biological Activity Overview
The following sections detail the biological activities observed in studies involving this compound.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit carbonic anhydrase (CA) isoforms, which are important in regulating pH and fluid balance in biological systems. For example:
- Inhibition Potency : The compound exhibited significant inhibitory effects on human carbonic anhydrase II (hCAII) with an IC50 value of approximately 0.75 ± 0.13 μM, indicating strong potential as a therapeutic agent against conditions associated with dysregulated CA activity .
Anticancer Activity
The compound has also shown promise in anticancer applications:
- Cell Line Studies : In vitro studies demonstrated that derivatives containing similar pyrazole structures were effective against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For instance, related compounds displayed growth inhibition percentages of 54.25% and 38.44%, respectively .
Cell Line | Compound | Growth Inhibition (%) |
---|---|---|
HepG2 | Derivative A | 54.25 |
HeLa | Derivative B | 38.44 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazole ring significantly influence biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine or chlorine) at specific positions on the pyrazole ring enhanced inhibitory activity against hCAII compared to electron-donating groups .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Anticancer Properties :
- Enzyme Inhibition Study :
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylamino]ethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-10-6-7(5-9-10)4-8-2-3-11;;/h5-6,8,11H,2-4H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWMFXQVHOXHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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